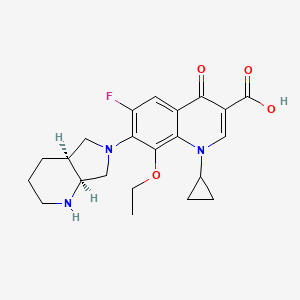

8-Ethoxymoxifloxacin

Description

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYROJNBHUWYDU-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145578 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-75-7 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Key Findings :

- The ethoxy group in this compound increases molecular weight and lipophilicity (predicted logP: 1.8 vs. 1.5 for moxifloxacin) but may reduce antibacterial potency due to steric clashes with bacterial DNA gyrase .

- Moxifloxacin’s methoxy group optimizes binding to topoisomerase IV in Gram+ bacteria, a target less effectively engaged by 8-ethoxy analogs .

Preparation Methods

Core Reaction Steps in Fluoroquinolone Synthesis

Fluoroquinolone synthesis typically involves:

-

Quinolinecarboxylate Ester Formation : Introduction of substituents (e.g., cyclopropyl, fluoro, alkoxy groups) to the quinoline core.

-

Borate Complex Formation : Stabilization of reactive intermediates via coordination with boric acid and anhydrides.

-

Condensation with Diazabicyclo Nonane : Ring-opening and amine coupling to install the pyrrolopyridine moiety.

-

Hydrolysis and Salt Formation : Conversion to the free base and subsequent acidification to yield the hydrochloride salt.

For this compound, the critical divergence occurs at Step 1, where an ethoxy group replaces the methoxy group at position 8.

Proposed Synthetic Routes for this compound

Route 1: Direct Alkoxylation of Quinolinecarboxylate Intermediate

This method adapts the borate complex strategy described in Patent WO2008059223A2, substituting the methoxy precursor with an ethoxy analogue.

Stepwise Procedure

-

Synthesis of Ethoxy-Substituted Quinolinecarboxylate :

-

Starting Material : Ethyl 1-cyclopropyl-6,7-difluoro-8-ethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

-

Reaction Conditions : Reacting 1-cyclopropyl-6,7-difluoro-8-ethoxyquinolinecarboxylate with boric acid and propionic anhydride at 80–90°C, followed by refluxing for 2 hours.

-

Intermediate : Borate complex stabilized via coordination with the ethoxy group.

-

-

Condensation with (S,S)-2,8-Diazabicyclo[4.3.0]nonane :

-

Hydrolysis to this compound Base :

-

Salt Formation :

Critical Parameters

Route 2: One-Pot Synthesis via Acid Addition Salt Intermediate

Adapted from Patent EP1992626A1, this route emphasizes intermediate salt formation to enhance purity.

Stepwise Procedure

-

Reaction of Ethoxy-Substituted Quinolinecarboxylic Acid :

-

Isolation of this compound Base :

-

Acid Addition Salt Formation :

-

Conversion to Hydrochloride Salt :

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Ethoxy Group Introduction

-

Alkylation of Hydroxyquinoline : Substituting the 8-methoxy group requires nucleophilic displacement with ethoxide, which may necessitate harsh conditions (e.g., NaH, ethyl bromide in DMF).

-

Protection/Deprotection : Use of temporary protecting groups (e.g., acetyl) to prevent side reactions during ethoxylation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 8-Ethoxymoxifloxacin with high purity, and how can intermediates be characterized?

- Methodological Answer : Synthesis involves cyclopropanation of the quinolone core followed by ethoxy substitution. Key steps include:

- Purification via recrystallization using ethanol/water mixtures to achieve >98% purity (HPLC-UV) .

- Characterization of intermediates using -NMR and -NMR to confirm regioselectivity of the ethoxy group at position 8 .

- Monitoring reaction progress with LC-MS to detect byproducts (e.g., des-ethoxy derivatives) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with mobile phase (0.1% TFA in acetonitrile/water) for baseline separation from metabolites. Limit of detection (LOD): 0.1 µg/mL .

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 452.1 → 362.0) for enhanced specificity in plasma samples .

- Validate methods per ICH guidelines, including linearity (1–50 µg/mL) and recovery rates (85–110%) .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer :

- Perform X-ray crystallography to resolve the absolute configuration of the cyclopropane ring and pyrrolopyridine moiety .

- Compare experimental values with literature data (e.g., +75° in methanol) .

- Use NOESY NMR to validate spatial proximity between the ethoxy group and fluorine atom .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s activity against fluoroquinolone-resistant pathogens?

- Methodological Answer :

- Broth microdilution assays : Test MICs against S. pneumoniae with parC mutations (e.g., Ser79Phe) under varying pH conditions (5.5–7.4) .

- Time-kill kinetics : Compare bactericidal effects at 4× MIC over 24 hours, using log-phase vs. stationary-phase cultures .

- Include moxifloxacin as a control to assess enhanced efficacy from the ethoxy substitution .

Q. How should contradictory data on this compound’s cytotoxicity be resolved?

- Methodological Answer :

- Dose-response studies : Use primary hepatocytes (e.g., HepG2 cells) to identify threshold concentrations where ROS generation exceeds cellular repair mechanisms (e.g., >50 µM) .

- Confounding factors : Control for batch variability in cell lines and serum-free media effects .

- Meta-analysis : Compare cytotoxicity data across studies using standardized metrics (e.g., IC normalized to protein content) .

Q. What computational strategies predict this compound’s binding affinity to mutant DNA gyrase?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with mutant gyrase structures (e.g., GyrA Ser81Leu) to simulate binding poses .

- MD simulations : Analyze stability of drug-enzyme complexes (RMSD <2 Å over 100 ns) to identify critical hydrogen bonds (e.g., between ethoxy group and Asp84) .

- Validate predictions with enzymatic inhibition assays using supercoiled plasmid DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.